molecular formula C10H7F3N4O3 B2688705 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide CAS No. 883028-82-8

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B2688705
CAS No.: 883028-82-8
M. Wt: 288.186
InChI Key: YRNKLMFDYOTVIN-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carbohydrazide moiety. The presence of the trifluoromethoxy group imparts significant lipophilicity and electron-withdrawing characteristics, making it a valuable component in the design of various bioactive molecules.

Preparation Methods

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzohydrazide with cyanogen bromide to form the corresponding 1,2,4-oxadiazole derivative. This intermediate is then further reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Chemical Reactions Analysis

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials with unique properties.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms and developing new therapeutic agents.

    Medicine: Due to its bioactive properties, it is being explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic profiles.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to hydrophobic pockets within the target molecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s bioactivity and its potential as a therapeutic agent .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide stands out due to its unique combination of a trifluoromethoxy group and an oxadiazole ring. Similar compounds include:

These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O3/c11-10(12,13)19-6-3-1-5(2-4-6)7-15-9(20-17-7)8(18)16-14/h1-4H,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNKLMFDYOTVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)NN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate (13.6 g, 45.0 mmol) in EtOH (200 mL), NH2NH2.H2O (80%, 14 mL, 225 mmol) was added. The reaction mixture was stirred at RT overnight. The desired compound precipitated from the reaction mixture, filtered and washed with EtOH (50 mL) to afford 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide as a light yellow solid (9.7 g, 75%). MS (ES+) C10H7F3N4O3 requires: 288. found: 289 [M+H]+.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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